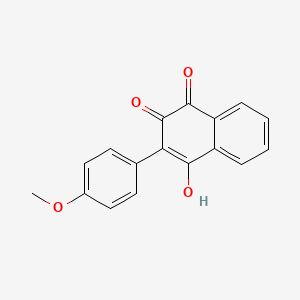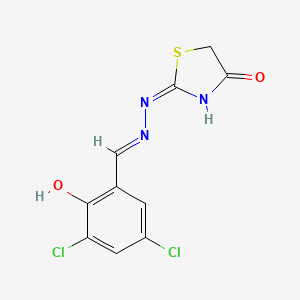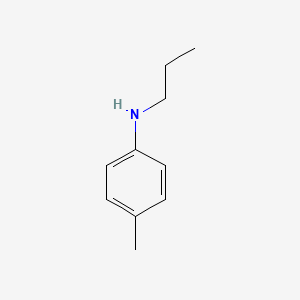
1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Vue d'ensemble
Description
The compound “1-(2-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one” belongs to a class of compounds known as chalcones . Chalcones have been researched for their potential therapeutic properties against various diseases, including neglected diseases like Chagas disease .
Synthesis Analysis
Chalcones can be synthesized via the Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . The structures of the synthesized chalcones can be confirmed using FT-IR, NMR spectroscopic and GC–MS spectrometric techniques .
Molecular Structure Analysis
The molecular structure of chalcones can be confirmed by spectrometric data .
Chemical Reactions Analysis
Chalcones have shown a wide range of structural modifications, which have led to promising therapeutic efficacy .
Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can be analyzed using quantum mechanical, molecular docking, molecular dynamics, and ADMET studies .
Mécanisme D'action
The mechanism of action of chalcones may be related to the membrane damage provoked by reduction of the mitochondrial potential . The anti-T. cruzi effect can be assigned through some structural aspects of the chalcone as the nitro group (NO 2) is present, which can be enzymatically reduced forming a nitro radical, and the presence of methoxyl groups in the A ring of the chalcone .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPYONZMMHUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384566 | |
| Record name | 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552298-97-2 | |
| Record name | 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-2-(5-bromo-2-nitrophenyl)-3-[(4-nitrophenyl)hydrazinylidene]inden-1-one](/img/structure/B1656933.png)
![2-bromo-6-methoxy-4-[(E)-2-nitrobut-1-enyl]phenol](/img/structure/B1656935.png)

![[2-[4-(Difluoromethoxy)anilino]-2-oxoethyl] 2-benzo[e][1]benzofuran-1-ylacetate](/img/structure/B1656939.png)
![1-(azepan-1-yl)-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyethanone](/img/structure/B1656940.png)
![4-methyl-N-[(Z)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B1656941.png)


![Ethyl 5-hydroxy-3-oxobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B1656946.png)

![2-N-[(E)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B1656948.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(1,2-dihydroacenaphthylen-5-ylsulfanyl)ethanone](/img/structure/B1656949.png)
![N,N'-bis[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide](/img/structure/B1656951.png)
![ethyl 2-[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzylcarbonimidoyl]amino]oxyacetate](/img/structure/B1656953.png)